

# (S)-(-)-1-(1-Naphthyl)ethylamine chemical structure and chirality

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(-)-1-(1-Naphthyl)ethylamine

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An In-depth Technical Guide to **(S)-(-)-1-(1-Naphthyl)ethylamine**: Chemical Structure and Chirality

## Introduction

**(S)-(-)-1-(1-Naphthyl)ethylamine** is a chiral amine that serves as a critical building block and reagent in various fields, most notably in pharmaceutical and fine chemical synthesis.<sup>[1][2]</sup> Its well-defined stereochemistry makes it an invaluable tool for asymmetric synthesis, where the creation of enantiomerically pure compounds is essential for biological activity and safety.<sup>[1]</sup> This guide provides a detailed examination of its chemical structure, chirality, physicochemical properties, and synthesis, aimed at researchers, scientists, and professionals in drug development.

## Chemical Structure and Chirality

**(S)-(-)-1-(1-Naphthyl)ethylamine**, also known as (S)-(-)- $\alpha$ -Methyl-1-naphthalenemethanamine, possesses the chemical formula  $C_{12}H_{13}N$ .<sup>[1]</sup> Its structure consists of a naphthyl group and an aminoethyl group attached to a single stereocenter.

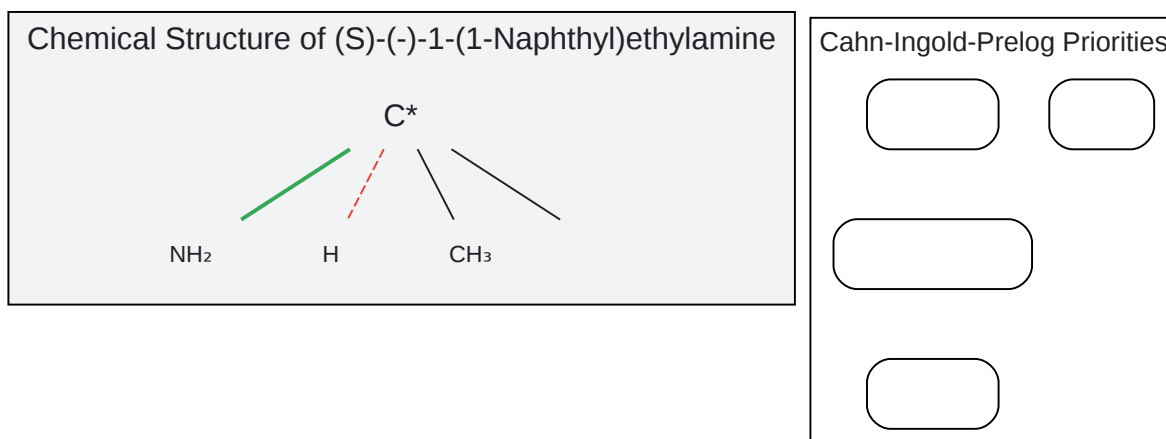
**Chirality:** The chirality of the molecule arises from the central carbon atom (the  $\alpha$ -carbon) which is bonded to four different substituents:

- A 1-naphthyl group

- An amino group (-NH<sub>2</sub>)
- A methyl group (-CH<sub>3</sub>)
- A hydrogen atom (-H)

This tetrahedral arrangement makes the molecule chiral and exist as a pair of non-superimposable mirror images or enantiomers: **(S)-(-)-1-(1-Naphthyl)ethylamine** and (R)-(+)-1-(1-Naphthyl)ethylamine.

- Stereochemical Descriptor (S): The '(S)' designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priorities of the substituents attached to the chiral center are assigned as follows:
  - -NH<sub>2</sub> (highest priority due to the atomic number of Nitrogen)
  - -C<sub>10</sub>H<sub>7</sub> (Naphthyl group)
  - -CH<sub>3</sub> (Methyl group)
  - -H (lowest priority) When viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, hence the '(S)' (from the Latin sinister for left) configuration.
- Optical Rotation (-): The '(-)' sign, or levorotatory, indicates that this enantiomer rotates the plane of plane-polarized light to the left. This is an experimentally determined property and is not directly predictable from the (S) or (R) designation.



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Caption: 3D representation and CIP priorities for **(S)-(-)-1-(1-Naphthyl)ethylamine**.

## Physicochemical and Spectroscopic Data

The properties of **(S)-(-)-1-(1-Naphthyl)ethylamine** are well-documented, making it a reliable reagent for synthesis and analysis.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N	[1][3]
Molecular Weight	171.24 g/mol	[1]
CAS Number	10420-89-0	[1]
Appearance	Colorless to brown liquid	[1][4]
Density	1.067 g/mL at 20 °C	[1]
Boiling Point	153 °C at 11 mmHg	[1][4]
Refractive Index (n <sub>20/D</sub> )	1.623	[1]
Optical Rotation [ $\alpha$ ] <sub>D</sub> <sup>20</sup>	-59° (c=5 in methanol)	[1]
Assay	≥99%	
Enantiomeric Excess (ee)	≥98% (GLC)	
Solubility	Soluble in chloroform, ethanol	[4][5]

## Experimental Protocol: Asymmetric Synthesis

Obtaining enantiomerically pure **(S)-(-)-1-(1-Naphthyl)ethylamine** is crucial for its applications. Asymmetric synthesis provides a direct route to the desired enantiomer. The following protocol is based on the catalytic asymmetric reduction of a ketone oxime precursor.[6][7]

Objective: To synthesize **(S)-(-)-1-(1-Naphthyl)ethylamine** from 1-(1-naphthyl)ethanone oxime via asymmetric catalytic reduction.

Reagents and Materials:

- 1-(1-naphthyl)ethanone oxime
- Ammonium formate (HCOONH<sub>4</sub>)
- Catalyst: Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II)
- Solvent (e.g., Ethanol)

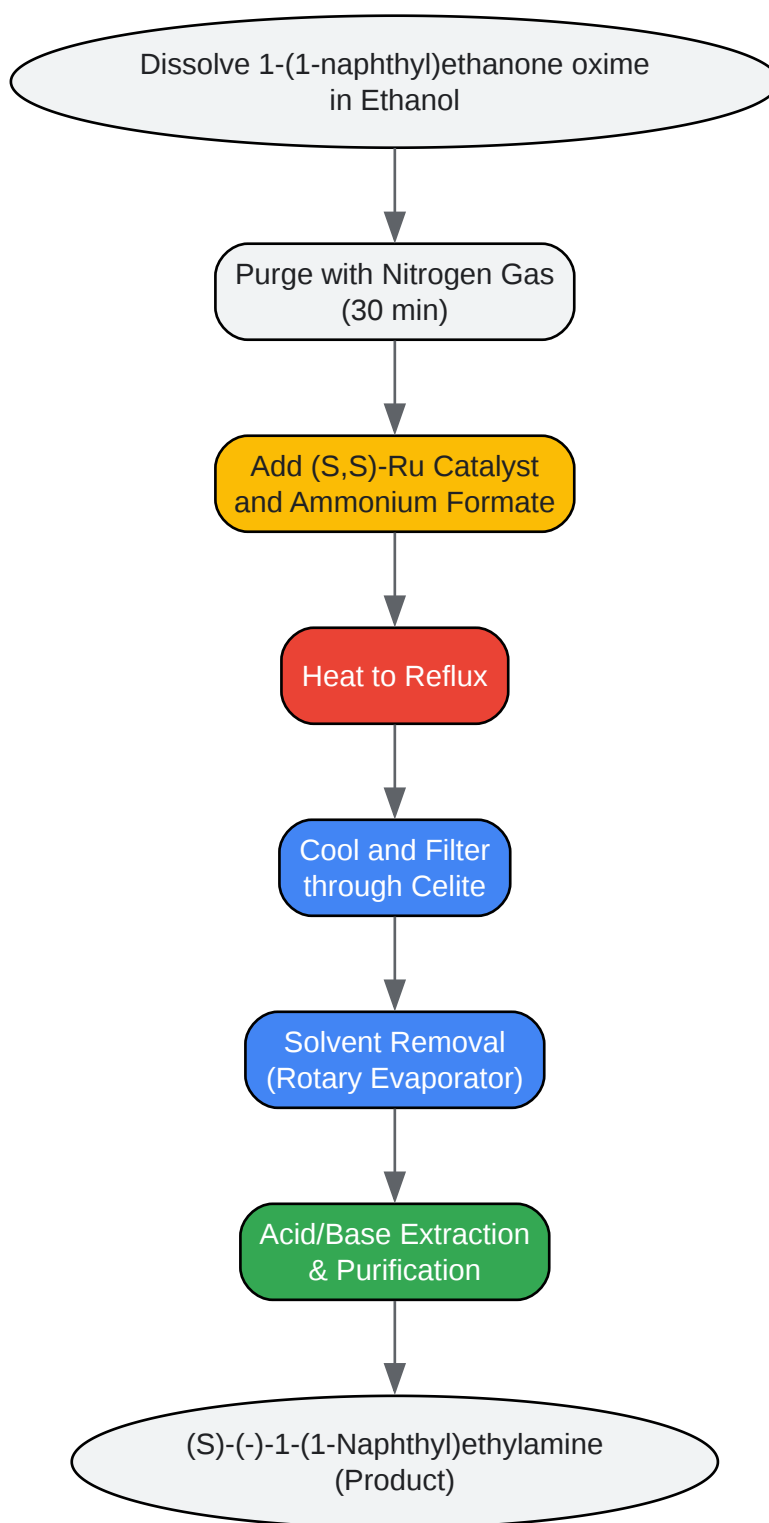
- Nitrogen gas
- Standard laboratory glassware for reflux and extraction
- Celite for filtration
- Dichloromethane and Ether for extraction
- Saturated saline solution
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a four-necked flask equipped with a condenser, add 1-(1-naphthyl)ethanone oxime and ethanol. Stir the mixture until the solid is completely dissolved.
- **Inert Atmosphere:** Purge the system with nitrogen gas for approximately 30 minutes to create an inert atmosphere.
- **Catalyst Addition:** Add the (S,S)-ruthenium catalyst to the reaction mixture. The molar ratio of substrate to catalyst is a critical parameter for achieving high enantioselectivity.
- **Reductant Addition:** Add ammonium formate, which serves as the reducing agent. The molar ratio of the oxime to ammonium formate is typically in the range of 1:3.0 to 1:35.0.<sup>[6][7]</sup>
- **Reflux:** Heat the reaction mixture to reflux and maintain stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
- **Work-up:**
  - Upon completion, cool the reaction mixture to room temperature.
  - Filter the mixture through a pad of Celite to remove the catalyst and other insoluble materials.

- Remove the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.
- Extraction and Purification:
  - Treat the residue with concentrated hydrochloric acid, followed by water, and extract with ether to remove organic impurities.
  - Adjust the pH of the aqueous phase to approximately 10 with ammonia.
  - Extract the product into dichloromethane multiple times.
  - Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
  - Remove the dichloromethane under reduced pressure to yield the final product, **(S)-(-)-1-(1-Naphthyl)ethylamine**.

Expected Outcome: This method can produce **(S)-(-)-1-(1-Naphthyl)ethylamine** with high yield (up to 90%) and excellent chiral purity (up to 96% ee).<sup>[6][7]</sup>



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Caption: Workflow for the asymmetric synthesis of **(S)-(-)-1-(1-Naphthyl)ethylamine**.

## Applications in Research and Drug Development

The utility of **(S)-(-)-1-(1-Naphthyl)ethylamine** is extensive, particularly in contexts requiring stereochemical control.

- **Chiral Resolving Agent:** It is widely used to separate racemic mixtures of acidic compounds by forming diastereomeric salts, which can then be separated by crystallization.[8]
- **Asymmetric Synthesis:** It serves as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction before being cleaved.[1] This is fundamental in producing compounds with a specific desired optical activity.[1]
- **Pharmaceutical Intermediate:** This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][9] A notable example is its use in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[9][10]
- **Chiral Ligand Synthesis:** It is used to synthesize chiral ligands for organometallic catalysis, enabling enantioselective transformations.[11]
- **Material Science:** The amine is used in formulating advanced materials like polymers and coatings to enhance their properties.[1]

## Conclusion

**(S)-(-)-1-(1-Naphthyl)ethylamine** is a cornerstone chiral amine with a well-defined structure and stereochemistry. Its physicochemical properties are thoroughly characterized, and robust protocols for its asymmetric synthesis allow for the production of high-purity material. For researchers and professionals in drug development and chemical synthesis, it is an indispensable tool for controlling chirality, enabling the creation of complex, enantiomerically pure molecules with significant biological and material applications.

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- To cite this document: BenchChem. [(S)-(-)-1-(1-Naphthyl)ethylamine chemical structure and chirality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033421#s-1-1-naphthyl-ethylamine-chemical-structure-and-chirality]

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